Cas no 1004455-71-3 (5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid)
5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-ISOBUTYL-2-METHYL-4-NITRO-2 H-PYRAZOLE-3-CARBOXYLIC ACID
- 1-METHYL-4-NITRO-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- BBL030645
- VS-09947
- 1-methyl-3-(2-methylpropyl)-4-nitro-1h-pyrazole-5-carboxylic acid
- 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1004455-71-3
- STL314552
- 5-Isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid
- 2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid
- AKOS015996652
- 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylicacid
- 5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid
-
- MDL: MFCD06739563
- Inchi: 1S/C9H13N3O4/c1-5(2)4-6-7(12(15)16)8(9(13)14)11(3)10-6/h5H,4H2,1-3H3,(H,13,14)
- InChI Key: GIYYGHMYUNYGKY-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(CC(C)C)=NN1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 227.09100
- Monoisotopic Mass: 227.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 100.94000
- LogP: 1.74820
5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483293-1g |
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
1004455-71-3 | 97% | 1g |
$577 | 2022-06-14 | |
| Biosynth | EQB45571-100 mg |
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
1004455-71-3 | 100MG |
$88.00 | 2023-01-05 | ||
| Biosynth | EQB45571-250 mg |
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
1004455-71-3 | 250MG |
$165.00 | 2023-01-05 | ||
| Biosynth | EQB45571-500 mg |
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
1004455-71-3 | 500MG |
$265.00 | 2023-01-05 | ||
| Biosynth | EQB45571-1000 mg |
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
1004455-71-3 | 1g |
$420.00 | 2023-01-05 | ||
| Biosynth | EQB45571-5000 mg |
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
1004455-71-3 | 5g |
$1,400.00 | 2023-01-05 |
5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5-isobutyl-2-methyl-4-nitro-2 H-pyrazole-3-carboxylic Acid
5-Isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic Acid: A Comprehensive Overview
5-Isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic Acid (CAS No. 1004455-71-3) is a specialized pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique nitro-substituted pyrazole core, serves as a versatile intermediate for synthesizing more complex molecules. Its molecular structure combines an isobutyl group, a methyl group, and a nitro group, contributing to its distinct chemical properties and reactivity.
The growing interest in 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid applications is driven by its potential in drug discovery and crop protection. Researchers are particularly intrigued by its role as a precursor for biologically active compounds, especially in the development of novel anti-inflammatory and antimicrobial agents. The compound's carboxylic acid functionality allows for further derivatization, making it a valuable building block in synthetic chemistry.
From a chemical perspective, 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid properties include moderate solubility in polar organic solvents and stability under standard laboratory conditions. Its molecular weight of 241.23 g/mol and specific structural features contribute to its unique reactivity patterns. The presence of both electron-withdrawing (nitro group) and electron-donating (methyl group) substituents on the pyrazole ring creates interesting electronic effects that influence its chemical behavior.
In pharmaceutical research, 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid synthesis has become increasingly important due to the compound's potential as a scaffold for drug development. Recent studies have explored its use in creating selective enzyme inhibitors, particularly targeting pathways involved in inflammation and microbial growth. The compound's structural versatility allows medicinal chemists to modify its core structure to enhance bioavailability or target specificity.
The agrochemical industry has also shown interest in 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid derivatives for developing new crop protection agents. Researchers are investigating its potential as a precursor for herbicidal compounds and plant growth regulators. The compound's stability under various environmental conditions makes it particularly attractive for agricultural applications where persistence and controlled release are desirable properties.
From a synthetic chemistry standpoint, the preparation of 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis starting from readily available pyrazole precursors. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact. Recent advances in green chemistry have led to improved synthetic routes that reduce waste generation and energy consumption during production.
The global market for 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid suppliers has expanded significantly in recent years, driven by increasing demand from pharmaceutical and agrochemical sectors. Quality control standards have become more stringent, with emphasis on high purity grades (>98%) for research applications. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the compound's identity and purity.
Safety considerations for handling 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid include standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Storage typically requires protection from moisture and extreme temperatures to maintain stability.
Future research directions for 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid include exploring its potential in materials science and catalysis. Some studies suggest possible applications in creating functional materials with specific electronic or optical properties. The compound's ability to coordinate with metal ions also opens possibilities for developing novel catalytic systems in organic transformations.
For researchers interested in 5-isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid price and availability, numerous specialty chemical suppliers offer the compound in various quantities. Prices typically vary based on purity level and order volume, with research-scale quantities (100mg-1g) being most commonly requested. The compound's CAS number 1004455-71-3 serves as the universal identifier for procurement and regulatory purposes.
In conclusion, 5-Isobutyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic Acid represents an important building block in modern chemical research. Its unique structural features and versatile reactivity continue to inspire innovations across multiple scientific disciplines. As research progresses, we can anticipate new discoveries that will further expand the applications of this interesting pyrazole derivative in science and technology.
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